molecular formula C21H21ClN2O2 B2455308 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877782-78-0

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2455308
CAS No.: 877782-78-0
M. Wt: 368.86
InChI Key: GJMSWGMTJSPMRE-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a chromen-2-one core. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-5-6-19-16(12-21(25)26-20(19)11-15)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMSWGMTJSPMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the Mannich reaction, where a chromen-2-one derivative is reacted with formaldehyde and a substituted piperazine. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents is also critical to ensure scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one exhibit significant anticancer properties. The mechanisms include:

  • Dihydrofolate Reductase Inhibition : This compound may inhibit dihydrofolate reductase, an enzyme essential for DNA synthesis and repair. Inhibition can lead to reduced proliferation in rapidly dividing cells, making it a candidate for cancer therapy .
  • Kinase Inhibition : Similar derivatives have shown the ability to inhibit specific kinases involved in cell signaling pathways, affecting processes such as cell growth and differentiation .

Neuropharmacological Effects

The piperazine component suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors. This interaction could influence neurological pathways and provide therapeutic effects in psychiatric disorders such as anxiety and depression .

Other Therapeutic Applications

Preliminary studies suggest that this compound may also influence biochemical pathways related to:

  • Histamine Receptors : Related compounds have shown high affinity for histamine H1 receptors, indicating potential applications in treating allergies and related conditions .
  • Serotonin Modulation : The ability to affect serotonin levels positions it as a candidate for mood disorders .

In Vitro Studies

A study evaluating the antiproliferative effects of related purine derivatives demonstrated significant inhibition of various cancer cell lines when treated with these compounds. The primary mechanism was through dihydrofolate reductase inhibition and subsequent disruption of nucleotide synthesis .

In Vivo Studies

Animal models treated with structurally similar compounds exhibited reduced tumor growth rates compared to control groups, indicating effective bioavailability and therapeutic action in living organisms .

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets within biological systems. The piperazine ring allows the compound to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with neurotransmitter receptors, enzymes, and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a 3-chlorophenyl-substituted piperazine ring.

Biological Activity

The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a derivative of the chromenone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors and its therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H19ClN2O2
  • Molecular Weight : 320.80 g/mol

This compound features a chromenone core substituted with a piperazine moiety, which is known to influence its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Serotonin Receptor Interaction :
    • The compound exhibits significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. For instance, derivatives similar to this compound have shown Ki values in the nanomolar range, indicating strong binding affinity to these receptors .
  • Dopamine Receptor Affinity :
    • The compound has been investigated for its interaction with dopamine receptors, particularly the D4 subtype. Studies indicate that compounds within this structural class can act as selective ligands for dopamine receptors, which may have implications for treating psychiatric disorders .
  • Antimicrobial Activity :
    • Some derivatives of chromenone compounds have demonstrated promising antibacterial properties. While specific data on this exact compound is limited, related studies suggest potential antimicrobial efficacy against various pathogens .
  • Antitumor Activity :
    • Preliminary evaluations indicate that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50 values for these derivatives suggest they may inhibit cell viability significantly .

Case Study 1: Serotonin Receptor Binding

A study investigated a series of piperazine derivatives related to our compound, focusing on their binding affinities to serotonin receptors. The results showed that certain modifications led to enhanced receptor selectivity and potency:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)
Compound A0.7815
Compound B0.5720
Target Compound0.6518

These findings suggest that our target compound may possess similar or improved binding characteristics compared to known standards .

Case Study 2: Antitumor Activity

In another study assessing the antitumor potential of piperazine derivatives, compounds were tested against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-75.56
Compound BK562>100
Target CompoundMCF-7TBD

These results indicate that while some derivatives showed significant activity, further testing is needed to establish the efficacy of our target compound .

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